molecular formula C19H24N2O4S2 B2929485 N-[3-methyl-4-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]acetamide CAS No. 1203194-48-2

N-[3-methyl-4-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]acetamide

Cat. No.: B2929485
CAS No.: 1203194-48-2
M. Wt: 408.53
InChI Key: SOROIGUXFUJNPB-UHFFFAOYSA-N
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Description

N-[3-methyl-4-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]acetamide is a complex organic compound that features a thiophene ring, an oxane ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the thiophene and oxane intermediates. The thiophene derivative can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxane ring can be introduced via a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[3-methyl-4-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-methyl-4-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic amino acids in proteins, while the sulfamoyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-methyl-4-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]acetamide is unique due to its combination of a thiophene ring, an oxane ring, and a sulfamoyl group. This structural complexity provides it with a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-methyl-4-[(4-thiophen-2-yloxan-4-yl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-14-12-16(21-15(2)22)5-6-17(14)27(23,24)20-13-19(7-9-25-10-8-19)18-4-3-11-26-18/h3-6,11-12,20H,7-10,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOROIGUXFUJNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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